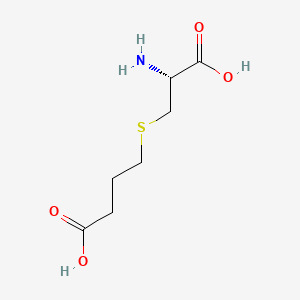

S-(3-Carboxypropyl)-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

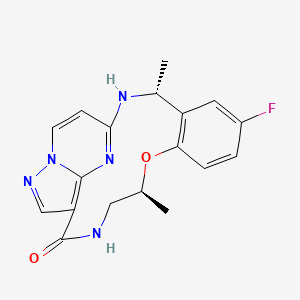

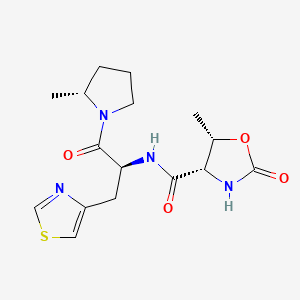

S-(3-Carboxypropyl)-L-cysteine: is a derivative of the amino acid cysteine, characterized by the presence of a carboxypropyl group attached to the sulfur atom of the cysteine molecule

Applications De Recherche Scientifique

Chemistry: S-(3-Carboxypropyl)-L-cysteine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is used to study the role of cysteine derivatives in cellular processes. It can also serve as a precursor for the synthesis of peptides and proteins with modified side chains.

Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and inflammation. Its ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mécanisme D'action

Target of Action

S-(3-Carboxypropyl)-L-cysteine, also known as mono-(3-carboxypropyl) phthalate (MCPP), is a metabolite of phthalates . Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They interact with hormone synthesis, transport, and metabolism , affecting the hormone balance of the organism and altering the development and function of hormone-dependent structures within the nervous system .

Mode of Action

It is known that phthalates, including mcpp, interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level .

Biochemical Pathways

This compound is involved in the biosynthesis of diphthamide, a unique posttranslational modification on translation elongation factor 2 (EF2) in archaea and eukaryotes . The first step of this process involves the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine (SAM) to the histidine residue of EF2, forming a C-C bond . This step requires four proteins in eukaryotes, Dph1-Dph4 .

Pharmacokinetics

It is known that the compound is a metabolite of phthalates, which are widely used in industrial manufacturing as plasticizers . These chemicals can enter the body through various routes, including ingestion, inhalation, and dermal exposure .

Result of Action

Exposure to this compound and other phthalates has been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . In addition, exposure to these chemicals can lead to decreased masculine behavior . Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to environmental chemicals such as air pollution and heavy metals has been linked to low bone mineral density . Moreover, gestational exposure to certain endocrine-disrupting chemicals, including S-(3-C

Analyse Biochimique

Biochemical Properties

S-(3-Carboxypropyl)-L-cysteine is involved in biochemical reactions as a substrate. It is known to interact with enzymes such as Nocardia spp., which catalyzes the addition of the homoserine sidechain, crucial for the transfer of 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine to diverse substrates .

Cellular Effects

The cellular effects of this compound are not fully understood. It has been suggested that it may influence cell function by interacting with various cellular processes. For instance, it has been associated with neurological disorders when present in higher concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes. It acts as a substrate for the enzyme Nocardia spp., which transfers a 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine to diverse substrates .

Metabolic Pathways

This compound is involved in the metabolic pathway of S-adenosyl-L-methionine (SAM). It acts as a substrate for the enzyme Nocardia spp., which transfers a 3-amino-3-carboxypropyl group from SAM to diverse substrates .

Subcellular Localization

Similar compounds have been found to localize in specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Carboxypropyl)-L-cysteine typically involves the reaction of L-cysteine with 3-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of cysteine attacks the bromine atom of 3-bromopropionic acid, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, often optimized for large-scale production. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: S-(3-Carboxypropyl)-L-cysteine can undergo oxidation reactions, where the thiol group is converted to a sulfoxide or sulfone.

Reduction: The compound can also be reduced, typically involving the reduction of the carboxyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or acyl derivatives.

Comparaison Avec Des Composés Similaires

S-Methyl-L-cysteine: Similar in structure but with a methyl group instead of a carboxypropyl group.

S-Ethyl-L-cysteine: Contains an ethyl group attached to the sulfur atom.

S-Propyl-L-cysteine: Features a propyl group instead of a carboxypropyl group.

Uniqueness: S-(3-Carboxypropyl)-L-cysteine is unique due to the presence of the carboxypropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific modifications of the cysteine side chain are required.

Propriétés

IUPAC Name |

4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFNRNDFHINZLV-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CSCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)CSC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does CPC interact with CSE and what are the downstream effects on H2S synthesis?

A1: CPC acts as an inhibitor of CSE, a key enzyme involved in the production of H2S. Unlike the commonly used inhibitor propargylglycine (PPG), CPC's efficacy is not affected by the order of substrate addition. [] CPC inhibits both the γ-elimination reaction of cystathionine and H2S synthesis from cysteine. Specifically, it exhibits a Ki value of 180 ± 15 μm for H2S synthesis from cysteine. [] Structurally, the inhibition is attributed to the aminoacrylate intermediate formed from CPC, which binds to CSE. This interaction was elucidated through a 2.5 Å resolution crystal structure of human CSE complexed with the CPC-derived intermediate. [] By targeting CSE, CPC effectively reduces transsulfuration flux, diminishing the transfer of sulfur from methionine to glutathione (GSH) by 80-90% as observed in cell studies. [] Importantly, CPC demonstrates selectivity for CSE, sparing other enzymes directly or indirectly involved in H2S biogenesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)

![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)

![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)